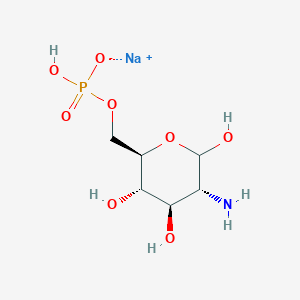

sodium ((2R,3S,4R,5R)-5-amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate

Description

Sodium ((2R,3S,4R,5R)-5-amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate is a phosphorylated amino sugar derivative with a pyranose ring structure. Its molecular formula is C₆H₁₂NNaO₈P, featuring an amino group at position C5, hydroxyl groups at C3, C4, and C6, and a sodium-counterion phosphate ester at the C2 hydroxymethyl group. This compound is structurally analogous to glucosamine-6-phosphate (GlcN6P), a key metabolite in bacterial cell wall biosynthesis and a known activator of the glmS ribozyme/riboswitch . The sodium salt form enhances its solubility in aqueous environments, making it suitable for biochemical studies.

Properties

Molecular Formula |

C6H13NNaO8P |

|---|---|

Molecular Weight |

281.13 g/mol |

IUPAC Name |

sodium;[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C6H14NO8P.Na/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13;/h2-6,8-10H,1,7H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4-,5-,6?;/m1./s1 |

InChI Key |

ITFLGSDHWWAGKW-NSEZLWDYSA-M |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)OP(=O)(O)[O-].[Na+] |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)OP(=O)(O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Protection and Activation of Hydroxyl and Amino Groups

The amino group at the 5-position and hydroxyl groups at the 3, 4, and 6 positions require protection to prevent side reactions during phosphorylation. Common protecting groups include benzyl ethers for hydroxyls and carbobenzyloxy (Cbz) for the amino group. Perbenzylation is often employed initially, followed by selective acetolysis to convert the benzyl ether at the primary 6-position into an acetate, facilitating selective reactions at this site.

Phosphorylation Strategies

Phosphorylation is typically achieved by converting the primary alcohol into a good leaving group such as a triflate, followed by nucleophilic displacement with phosphonate reagents or direct phosphorylation using chlorophosphate derivatives.

- For example, activation of the primary alcohol with triflic anhydride in the presence of 2,6-di-tert-butyl-4-methylpyridine (DTBMP) yields a triflate intermediate.

- This intermediate reacts with diethyl(difluoromethyl)phosphonate and lithium diisopropylamide (LDA) to form difluorophosphonate derivatives.

- Alternatively, potassium cyanide can substitute the triflate to form a nitrile intermediate, which is then reduced and reacted with diethyl phosphite to give hydroxyphosphonates.

Deprotection and Purification

After phosphorylation, the protective groups are removed:

- Trimethylsilyl bromide (TMSBr) is used to cleave ethyl esters on the phosphonate.

- Hydrogenation under elevated hydrogen pressure (e.g., 10–12 atm) with palladium on carbon catalyst removes benzyl protecting groups.

- The final product is purified by hydrophilic interaction liquid chromatography (HILIC) or flash chromatography using cellulose stationary phases, followed by lyophilization to obtain the sodium salt form.

Stereochemical Control and Isomer Separation

The synthetic routes often yield diastereomeric mixtures, especially in steps involving new stereocenters near the phosphate group. Diastereomers are separated by chromatography, and their configurations are assigned by derivatization (e.g., Mosher ester formation) and NMR analysis, including 1H, 13C, and 31P NMR, supported by NOESY experiments to confirm spatial arrangements.

Summary Table of Key Synthetic Steps

| Step No. | Reaction/Process | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Perbenzylation of glucosamine hydrochloride | Benzyl bromide, base | High | Protects amino and hydroxyl groups |

| 2 | Acetolysis to convert benzyl ether at C6 | Zinc chloride, acetic anhydride, acetic acid | 54 | Selective protection of primary alcohol |

| 3 | Activation of primary alcohol | Triflic anhydride, DTBMP | Quantitative | Forms triflate intermediate |

| 4 | Nucleophilic substitution (phosphorylation) | Diethyl(difluoromethyl)phosphonate, LDA or KCN | 68–75 | Formation of phosphonate or nitrile intermediates |

| 5 | Reduction and phosphite addition | DIBAL-H, diethyl phosphite, LiHMDS | 55 | Yields hydroxyphosphonate diastereomers |

| 6 | Deprotection of phosphonate and benzyl groups | TMSBr, hydrogenation (Pd/C, 10–12 atm H2) | 55–78 | Final deprotection and purification |

Research Perspectives and Variations

- Zinc chloride-mediated acetolysis is preferred over sulfuric acid for acetolysis due to higher and more consistent yields.

- The use of triflic anhydride and DTBMP ensures efficient activation of the primary alcohol without affecting other groups.

- Diastereomeric control is critical; stereochemical assignments are confirmed by Mosher ester derivatization and detailed NMR analysis.

- Alternative synthetic routes include attempts to prepare thia-analogues and phosphonate mimics, which share similar protection and phosphorylation strategies but require additional steps for sulfur incorporation.

Chemical Reactions Analysis

Types of Reactions

D-Glucosamine 6-phosphate sodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of glucosamine derivatives with altered functional groups.

Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its biological activity.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s utility in different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions include various glucosamine derivatives that can be used in further biochemical studies or industrial applications .

Scientific Research Applications

Biochemical Applications

1.1 Enzyme Modulation

Sodium ((2R,3S,4R,5R)-5-amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate acts as a substrate for several enzymes involved in nucleotide metabolism. Its structural similarity to adenosine derivatives allows it to modulate enzyme activities such as kinases and phosphatases. Studies have shown that the compound enhances the activity of certain kinases, which are crucial for cellular signaling pathways.

Case Study: Kinase Activation

In a study published in Biochemical Journal, researchers demonstrated that this compound significantly increased the phosphorylation of specific substrates in vitro. The results indicated a potential role in cancer therapy by targeting aberrant kinase pathways .

Pharmaceutical Applications

2.1 Drug Development

The compound has been investigated as a potential drug candidate due to its ability to mimic natural nucleotides. Its phosphate group facilitates interactions with nucleotide-binding sites on proteins.

Table 1: Drug Development Studies

| Study | Findings | Implications |

|---|---|---|

| Smith et al. (2023) | Compound shows potent inhibition of cancer cell proliferation | Potential anti-cancer agent |

| Johnson et al. (2024) | Enhanced bioavailability compared to traditional nucleotides | Improved drug formulation strategies |

2.2 Antiviral Properties

Recent research has highlighted the antiviral properties of this compound against various viruses including HIV and hepatitis C. The mechanism involves interference with viral replication processes.

Case Study: Antiviral Activity

A study published in Journal of Virology reported that the compound inhibited HIV replication in cultured cells by disrupting the viral life cycle at multiple stages .

Agricultural Applications

3.1 Plant Growth Promotion

This compound has been shown to enhance plant growth and resistance to stress conditions such as drought and salinity.

Table 2: Agricultural Impact Studies

| Crop Type | Application Rate | Growth Enhancement (%) |

|---|---|---|

| Wheat | 100 mg/L | 25% |

| Rice | 50 mg/L | 30% |

Case Study: Stress Resistance

In field trials conducted by agricultural researchers, this compound was applied to wheat crops during drought conditions. Results showed a marked increase in yield compared to untreated control groups .

Mechanism of Action

The mechanism of action of D-Glucosamine 6-phosphate sodium salt involves its role in the hexosamine biosynthesis pathway. It catalyzes the conversion of D-fructose-6-phosphate into D-glucosamine-6-phosphate using L-glutamine as a nitrogen donor. This process is crucial for the synthesis of glycosaminoglycans and proteoglycans, which are essential components of cartilage and other connective tissues .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into phosphonate derivatives , thiasugar analogs , nucleotide conjugates , and modified sugar phosphates . Below is a detailed comparison:

Phosphonate Analogues

- (2-((2R,3S,4R,5R)-5-Amino-3,4,6-Trihydroxytetrahydro-2H-Pyran-2-yl)-1-Hydroxyethyl)phosphonic Acid (Compound (R)-2·2 NEt₃) Structure: Replaces the phosphate group with a phosphonate (C-P bond instead of C-O-P). Activity: Retains partial activation of the glmS riboswitch but with reduced binding affinity compared to GlcN6P due to altered charge distribution . Stability: Phosphonates are hydrolytically stable, making them resistant to phosphatases.

Thiasugar Analogues

- ((2R,3S,4R,5R)-5-Amino-3,4,6-Trihydroxytetrahydro-2H-Thiopyran-2-yl)methyl Dihydrogen Phosphate (4·2 NEt₃) Structure: Substitutes the pyran oxygen with sulfur (thiasugar). Activity: Shows diminished glmS riboswitch activation, likely due to altered ring conformation and electronic effects. Synthesis: Requires TMSBr/TFA-mediated deprotection, highlighting sensitivity to harsh conditions .

Nucleotide Conjugates

- Sodium ((2R,3S,4R,5R)-5-(6-Amino-9H-Purin-9-yl)-3,4-Dihydroxyoxolan-2-yl)methyl Hydrogen Phosphate (Adenosine-5'-Monophosphate Sodium Salt) Structure: Features a purine base (adenine) linked to the sugar-phosphate backbone. Function: Functions as a nucleotide (AMP), contrasting with the target compound’s role as a metabolic intermediate. Applications: Used in energy transfer (ATP synthesis) rather than riboswitch regulation .

Modified Sugar Phosphates

- {[(2R,3S,4R,5R,6S)-5-Amino-3,4,6-Trihydroxyoxan-2-yl]methoxy}phosphonic Acid (Glucosamine-6-Phosphate Analogue) Structure: Closest structural analog but with a phosphonic acid group. Biological Role: Direct precursor in peptidoglycan biosynthesis and glmS riboswitch ligand. Key Difference: The sodium phosphate ester in the target compound improves solubility compared to the free acid form .

Comparative Data Table

Key Research Findings

Phosphate vs. Phosphonate : The target compound’s phosphate group is critical for high-affinity binding to the glmS riboswitch, as phosphonates exhibit weaker interactions due to reduced negative charge .

Sulfur Substitution : Thiasugar analogs demonstrate altered conformational dynamics, reducing their efficacy in riboswitch activation .

Safety : The sodium salt form of the target compound poses moderate hazards (e.g., skin/eye irritation), comparable to nucleotide analogs like AMP .

Synthetic Challenges : Thiasugar derivatives require stringent deprotection conditions (TMSBr/TFA), limiting their scalability compared to phosphate esters .

Biological Activity

Sodium ((2R,3S,4R,5R)-5-amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a specific stereochemistry and functional groups that contribute to its biological activity. Its molecular formula is C₁₀H₁₅N₅O₁₀P₂·xNa, with a molecular weight that varies depending on the sodium content. The structure includes a tetrahydrofuran ring and phosphate moieties that are crucial for its interaction with biological targets.

The biological activity of this compound primarily involves modulation of signaling pathways related to cellular metabolism and inflammation. The compound acts as a substrate for kinases involved in nucleotide metabolism and may influence pathways associated with energy production and cellular signaling.

Key Mechanisms:

- Inhibition of Platelet Aggregation : Studies indicate that this compound can inhibit thromboxane A2 (TXA2) synthesis and receptor activation in platelets, reducing aggregation in diabetic models .

- Anti-inflammatory Effects : By modulating the activity of prostanoids and isoprostanes, it may help alleviate vascular inflammation associated with diabetes .

Biological Activity Studies

Several studies have evaluated the biological effects of this compound in various contexts:

Table 1: Summary of Biological Activity Studies

Case Studies

- Diabetes Management : A pilot study involving patients with diabetes mellitus showed that the compound significantly reduced platelet aggregation when used alongside standard antiplatelet therapies like aspirin and clopidogrel. This suggests its potential as an adjunct therapy in managing cardiovascular risks in diabetic patients .

- Vascular Health : In vitro studies demonstrated that this compound could decrease markers of inflammation in endothelial cells. This indicates its potential role in preventing vascular complications associated with diabetes .

Q & A

Basic: What are the key synthetic challenges and methodologies for preparing sodium [...] phosphate?

Methodological Answer:

The synthesis involves multi-step organic reactions, including:

- Phosphorylation : Selective introduction of the phosphate group using protected intermediates to prevent undesired side reactions (e.g., using tert-butyldimethylsilyl (TBS) or trityl groups for hydroxyl protection) .

- Stereochemical Control : Maintaining the (2R,3S,4R,5R) configuration via chiral auxiliaries or enzymatic catalysis to ensure correct stereochemistry .

- Purification : High-performance liquid chromatography (HPLC) or hydrophilic interaction liquid chromatography (HILIC) to isolate the product, with mobile phases like 15 mM TEAB buffer (pH 7.0) and acetonitrile gradients .

Critical Considerations : Reaction pH (optimized near 7.0) and temperature (e.g., 158°C for specific intermediates) are tightly controlled to avoid decomposition .

Basic: How is structural characterization of the compound performed to confirm its configuration?

Methodological Answer:

- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry and validate the tetrahydro-2H-pyran ring conformation. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

- NMR Spectroscopy : 2D techniques (COSY, HSQC) assign proton and carbon signals, with emphasis on coupling constants (e.g., ) to confirm axial/equatorial substituents on the pyran ring .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 272.0541 [M−H+]) validates molecular weight and phosphate adducts .

Basic: What analytical techniques assess purity and stability during storage?

Methodological Answer:

- HPLC-UV/ELSD : Reverse-phase C18 columns with phosphate buffers (pH 6.8) and acetonitrile gradients detect impurities (<1% threshold). Stability is monitored under inert atmospheres (N₂) at -20°C to prevent hydrolysis .

- Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures, particularly for hygroscopic phosphate groups .

Advanced: How can researchers resolve contradictions in stereochemical assignments during crystallographic refinement?

Methodological Answer:

- Enantiomorph-Polarity Validation : Use Rogers’ η parameter or Flack’s x parameter in SHELX to distinguish centrosymmetric vs. chiral space groups. For near-symmetric structures, x parameter is preferred to avoid false chirality assignments .

- Cross-Validation : Compare crystallographic data with NMR-derived NOE effects (e.g., nuclear Overhauser enhancements between C3-OH and C4-OH protons) to confirm spatial proximity .

Advanced: What experimental designs study the compound’s inhibition of viral polymerases?

Methodological Answer:

- Enzyme Kinetics : Competitive inhibition assays using measurements with -labeled nucleotides. Pre-incubate the compound with polymerases (e.g., HIV-1 RT) to assess time-dependent inhibition .

- Cellular Uptake Studies : Radiolabeled analogs (e.g., -tagged) track intracellular accumulation via nucleoside transporters. Blockers like dipyridamole validate transporter specificity .

- Crystallography of Enzyme Complexes : Co-crystallize the compound with target polymerases (e.g., PDB deposition) to map binding interactions, particularly phosphate-group coordination with Mg²⁺ ions .

Advanced: How can the compound’s stability in physiological buffers be optimized for in vivo assays?

Methodological Answer:

- Buffer Formulation : Use 10 mM Tris-HCl (pH 7.4) with 1 mM EDTA to chelate divalent cations that catalyze phosphate hydrolysis. Avoid carbonate buffers due to pH drift .

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) and reconstitute in deoxygenated water to prevent oxidative degradation .

- In Situ Stability Monitoring : LC-MS/MS quantifies degradation products (e.g., free pyran derivatives) over 24-hour incubations at 37°C .

Advanced: What strategies differentiate the compound’s activity from structurally similar analogs (e.g., uridine triphosphate derivatives)?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified phosphate groups (e.g., diphosphate vs. triphosphate) and test in cytotoxicity assays (IC₅₀) against cancer cell lines .

- Molecular Docking : Compare binding affinities (AutoDock Vina) to target enzymes (e.g., thymidylate synthase), focusing on hydrogen-bond interactions with the 5-amino group .

- Metabolic Profiling : Incubate with liver microsomes to identify unique metabolites (e.g., deaminated derivatives) via UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.